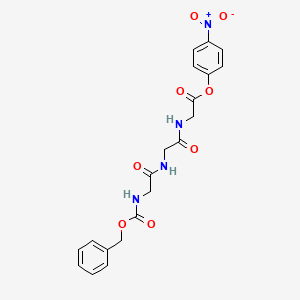

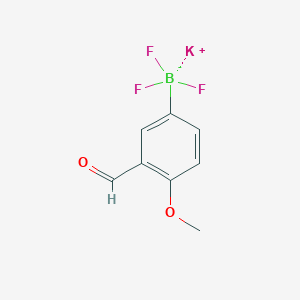

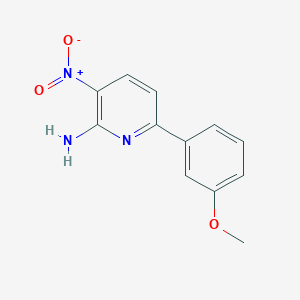

![molecular formula C8H7N3O B1471043 1H-pyrrolo[2,3-c]pyridine-7-carboxamide CAS No. 1448259-11-7](/img/structure/B1471043.png)

1H-pyrrolo[2,3-c]pyridine-7-carboxamide

Overview

Description

1H-Pyrrolo[2,3-c]pyridine-7-carboxamide (1H-PPCA) is an organic compound that is part of the family of pyridines. It is an important building block for the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used in research and development of new materials.

Scientific Research Applications

Allosteric mGluR5 Antagonists

1H-Pyrrolo[2,3-c]pyridine-7-carboxamides are identified as a new series of allosteric mGluR5 antagonists. Variations in the substituents attached to the heterocyclic scaffold have improved physico-chemical parameters, optimizing aqueous solubility while retaining high in vitro potency (Koller et al., 2012).

Phosphodiesterase 4B (PDE4B) Inhibitors

1H-Pyrrolo[2,3-c]pyridine-7-carboxamide derivatives have been synthesized as selective and potent PDE4B inhibitors. These derivatives, notably compound 11h, showed significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli (Vadukoot et al., 2020).

ACC1 Inhibitors

A novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative has been discovered as a potent ACC1 inhibitor. This compound significantly reduced malonyl-CoA concentration in HCT-116 xenograft tumors, representing a useful orally-available research tool, potentially for cancer and fatty acid related diseases (Mizojiri et al., 2019).

Intramolecular Cyclization Applications

The treatment of N-alkyl-N-allyl-pyrrolo-2-carboxamides with palladium derivatives leads to regioselective intramolecular cyclizations, producing bicyclic pyrrolo-fused structures. This process offers a pathway to synthesize diverse pyrrolo-pyrazines and pyrrolo-pyridines (Beccalli et al., 2005).

c-Met Kinase Inhibitors

Phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety have been developed as c-Met inhibitors, displaying excellent cytotoxicity against various cancer cell lines. These compounds, particularly 15e, exhibited superior activity compared to the control Foretinib (Zhu et al., 2016).

Potassium-Competitive Acid Blockers

1H-Pyrrolo[2,3-c]pyridine-7-amine derivatives have been synthesized as potassium-competitive acid blockers (P-CABs), displaying promising inhibitory activity both in vitro and in vivo. Molecular modeling identified these derivatives as potential lead compounds for P-CABs (Arikawa et al., 2014).

Anti-HIV-1 Activities

Novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives have been synthesized, with several compounds demonstrating moderate to potent anti-HIV-1 activities. Compound 7d, in particular, showed significant activity (Liu et al., 2014).

properties

IUPAC Name |

1H-pyrrolo[2,3-c]pyridine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)7-6-5(1-3-10-6)2-4-11-7/h1-4,10H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFNZOITWHGWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=CN=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

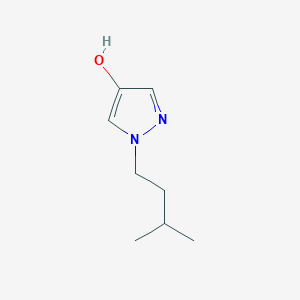

![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1470962.png)

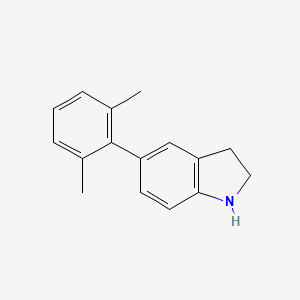

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)

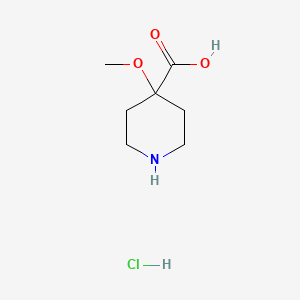

![7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1470971.png)

![N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B1470973.png)